Pyridazine, 3-ethoxy-6-phenoxy- is a heterocyclic compound belonging to the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. This specific compound features ethoxy and phenoxy substituents at the 3 and 6 positions, respectively. Pyridazines are significant in medicinal chemistry due to their diverse biological activities and applications in drug development and agrochemicals.
The compound is cataloged under the Chemical Abstracts Service Registry Number 61690-60-6. It can be sourced from various chemical suppliers, including BenchChem, which provides detailed information regarding its synthesis and applications.
Pyridazine, 3-ethoxy-6-phenoxy- is classified as a heterocyclic organic compound. It falls under the broader category of aromatic compounds due to its stable ring structure and potential for substitution reactions. Its classification also extends to pharmacologically active compounds, as it has been studied for its potential therapeutic effects in various medical applications.
The synthesis of pyridazine, 3-ethoxy-6-phenoxy- can be achieved through several methods:
The technical aspects of these synthesis methods include controlling reaction conditions such as temperature, pressure, and the choice of solvents to optimize yield and purity. For instance, using polar aprotic solvents can enhance nucleophilicity during substitution reactions.
Pyridazine, 3-ethoxy-6-phenoxy- has a distinct molecular structure characterized by:
The molecular formula for pyridazine, 3-ethoxy-6-phenoxy- is C12H13N2O2, with a molecular weight of approximately 219.25 g/mol.
Pyridazine, 3-ethoxy-6-phenoxy- undergoes various chemical reactions:
The mechanism of action for pyridazine, 3-ethoxy-6-phenoxy- often involves interactions with specific molecular targets within biological systems. For example, it may act as an enzyme inhibitor or receptor antagonist, leading to therapeutic effects such as anti-cancer or anti-inflammatory activities. The precise molecular pathways depend on the specific biological context and structural variations within similar compounds .
Pyridazine, 3-ethoxy-6-phenoxy- is typically a solid at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO). Its melting point and boiling point are not extensively documented but are expected to fall within typical ranges for similar heterocyclic compounds.
The chemical properties include:
Data obtained from spectral analysis (e.g., Infrared Spectroscopy) indicates characteristic absorption bands corresponding to functional groups present in the molecule.
Pyridazine, 3-ethoxy-6-phenoxy- has diverse scientific applications:
Ring expansion methodologies transform the diazine scaffold into advanced polycyclic systems with enhanced physicochemical profiles. The 3,6-disubstituted pyridazine core undergoes sequential transformations through dearomatization-cyclization cascades, enabling atom-efficient skeletal diversification:
Two-step nucleophilic displacement on 3,6-dichloropyridazine establishes the foundational ethoxy-phenoxy architecture. Ethoxylation at C3 precedes phenoxylation at C6 due to the differential leaving group reactivity enhanced by the first substitution. This regioselectivity arises from the C3 position's heightened electrophilicity when C6 is halogenated, as confirmed by computational analysis of σ-hole potentials [5] [10]. Optimization in polar aprotic solvents (DMF, 80°C) with potassium phenoxide achieves >85% conversion with minimal di-substituted byproducts [10].
Transition metal-catalyzed coupling at C4/C5 positions enables peripheral diversification after establishing the 3-ethoxy-6-phenoxy framework. Suzuki-Miyaura cross-coupling with arylboronic acids installs biaryl motifs at C4, exploiting the halogenated precursor (Table 1). This strategy demonstrates orthogonal reactivity where C4 halogen survives initial C3/C6 derivatization but readily participates in Pd-catalyzed coupling [5].
Skeletal editing via formal CN to CC exchange represents an innovative ring expansion technique. The pyridazine undergoes dearomatization with acetylenedicarboxylates to form oxazino intermediates, followed by [4+2] cycloaddition with dienophiles (arynes, acetylene derivatives). Subsequent retrocyclization produces naphthalene or benzene derivatives with preserved 3-ethoxy-6-phenoxy-equivalent substituents. This atom-pair swap technique achieves scaffold hopping while maintaining critical pharmacophoric elements [8].
Table 1: Regioselective Functionalization Outcomes for 3-Ethoxy-6-phenoxypyridazine Precursors
Modification Type | Reaction Conditions | Position Modified | Key Products | Yield Range |
---|---|---|---|---|
Nucleophilic Displacement | KOtBu/EtOH, reflux → PhOK/DMF, 80°C | C3, then C6 | 3-Ethoxy-6-phenoxypyridazine | 75-89% |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 85°C | C4 | 4-Aryl-3-ethoxy-6-phenoxypyridazines | 60-78% |
Skeletal Expansion | Acetylenedicarboxylate → aryne, CsF, MeCN, 80°C | Core transformation | Ethoxy-phenoxy naphthalenes | 45-68% |
Bioisosteric substitution of the phenoxy linker modulates electronic properties and hydrogen-bonding capacity while preserving molecular geometry. Strategic replacements address limitations of the ether oxygen:
Amide-to-1,2,4-triazole replacement transforms the C6 phenoxy group into a hydrogen-bond acceptor-donor pair. The 1,2,4-triazole-3-thione bioisostere enhances dipole moment (Δμ = +1.8 D) and introduces thiophilic interactions with biological targets. Synthetic access involves cyclocondensation of thiosemicarbazide with carboxylic acid derivatives, yielding analogues with improved π-stacking capability [5].
Hydrazide-to-1,3,4-oxadiazole substitution at C3 position replaces the ethoxy group with a planar heterocycle exhibiting similar steric demand but enhanced dipole moment (μ = 3.5 D). This modification reduces electron-donation while introducing additional H-bond acceptor sites. The transformation proceeds via intermediate hydrazide formation followed by cyclodehydration, achieving 70-82% yields [9].
Comparative molecular field analysis (CoMFA) of bioisosteres reveals critical steric and electronic constraints:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1